5-(ブロモメチル)-2-フルオロピリジン

概要

説明

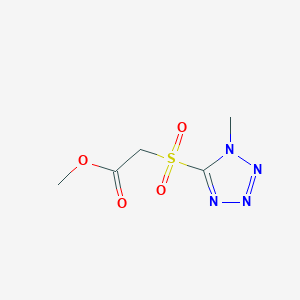

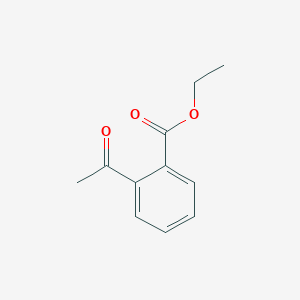

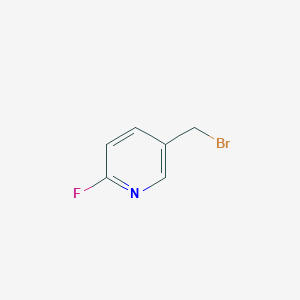

Introduction 5-(Bromomethyl)-2-fluoropyridine is a significant compound in organic chemistry, often used as an intermediate in the synthesis of more complex molecules. It is a halogenated pyridine derivative, which makes it a valuable building block in medicinal chemistry and material science due to its reactive bromomethyl and fluorine groups.

Synthesis Analysis The synthesis of related fluoropyridines has been achieved through various methods including palladium-catalyzed reactions and radiofluorination. For instance, palladium-catalyzed reaction of 2-bromo-5-fluoropyridine with different amines has been reported to yield 2-amino-5-fluoropyridines in varying yields (Pauton et al., 2019). Additionally, ortho-lithiation followed by reaction with trimethylborate has been used to prepare related bromo-fluoropyridine derivatives (Sutherland & Gallagher, 2003).

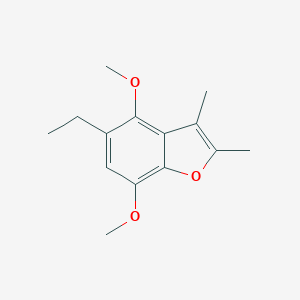

Molecular Structure Analysis The molecular structure of 5-(Bromomethyl)-2-fluoropyridine includes a pyridine ring substituted with fluorine and a bromomethyl group. This structure contributes to its reactivity and interaction with other chemical entities, facilitating the synthesis of a wide range of chemical compounds. However, specific studies detailing the crystal structure of this compound are limited, and research typically focuses on its derivatives or reaction products.

Chemical Reactions and Properties Chemoselective amination reactions involving related halopyridines demonstrate the reactivity of the bromo and fluoro substituents under various conditions. For example, 5-bromo-2-fluoropyridines can undergo selective functionalization, showcasing their utility in organic synthesis (Stroup et al., 2007).

科学的研究の応用

ボロン酸およびエステルの合成

5-(ブロモメチル)-2-フルオロピリジン: は、ボロン酸およびエステルの合成における重要な中間体です。これらの化合物は、医薬品業界で複雑な分子の構築に使用されている鈴木・宮浦カップリングなどのクロスカップリング反応に不可欠です。 ブロモメチル基は、適切な条件下でボロン酸およびエステルを形成することを容易にする、優れた脱離基として機能します .

液晶の開発

5-(ブロモメチル)-2-フルオロピリジンの構造モチーフは、液晶の設計に役立ちます。その剛性のあるピリジンコアとハロゲン原子の存在により、液晶材料に特定の配向と相を誘起するのに適しています。 これらの材料は、ディスプレイ技術や光学デバイスで応用されています .

有機太陽電池材料

5-(ブロモメチル)-2-フルオロピリジンなどのハロゲン化ピリジンは、有機太陽電池材料の開発に使用されています。 これらは、太陽エネルギー変換に望ましい電子特性を示す、共役ポリマーまたは小分子のビルディングブロックとして役立ちます .

腐食防止剤

5-(ブロモメチル)-2-フルオロピリジンのピリジン環は、金属の腐食防止剤として機能します。 金属表面に保護層を形成することにより、酸化や劣化を防ぎ、さまざまな産業用途における金属部品の寿命を延ばします .

生体結合と標識

生化学では、5-(ブロモメチル)-2-フルオロピリジンを生物結合に使用できます。 これは、生物分子を蛍光色素やその他のマーカーにリンクさせて、研究や診断用途における生物学的プロセスの視覚化と追跡を可能にします .

複素環式化合物の合成

汎用性の高い合成中間体として、5-(ブロモメチル)-2-フルオロピリジンは、さまざまな複素環式化合物の合成に使用されています。 これらの化合物は、さまざまな医薬品や農薬に広く存在し、医薬品化学におけるその重要性を強調しています .

作用機序

Target of Action

5-(Bromomethyl)-2-fluoropyridine is a halogenated compound, and similar compounds have been found to interact with DNA . Bromomethyl-substituted compounds, such as acridines, have been shown to crosslink and intercalate with DNA . Therefore, it’s plausible that 5-(Bromomethyl)-2-fluoropyridine may also target DNA in a similar manner.

Mode of Action

Bromomethyl compounds have been shown to exhibit crosslinking and intercalative activities with dna . This suggests that 5-(Bromomethyl)-2-fluoropyridine may interact with DNA by forming covalent bonds (crosslinks) and inserting itself between DNA bases (intercalation), disrupting the normal functioning of DNA and potentially leading to cell death.

Pharmacokinetics

Similar halogenated compounds are generally well-absorbed and can distribute widely in the body due to their lipophilic nature . The metabolism and excretion of these compounds can vary, often involving hepatic metabolism and renal excretion.

特性

IUPAC Name |

5-(bromomethyl)-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJPAAPIEURDEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622024 | |

| Record name | 5-(Bromomethyl)-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105827-74-5 | |

| Record name | 5-(Bromomethyl)-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Bromomethyl)-2-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-5-amino-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B10123.png)